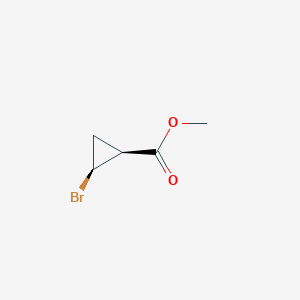
cis-Methyl 2-bromocyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Methyl 2-bromocyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. It is characterized by a three-membered cyclopropane ring with a bromine atom and a carboxylate ester group attached to it. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Methyl 2-bromocyclopropanecarboxylate typically involves the cyclopropanation of alkenes followed by bromination and esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst to form a cyclopropane ring. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom. Finally, esterification with methanol in the presence of an acid catalyst yields the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
cis-Methyl 2-bromocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane carboxylate without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted cyclopropane carboxylates.
Reduction: Cyclopropane carboxylate.
Oxidation: Cyclopropane carboxylic acid.
Applications De Recherche Scientifique
cis-Methyl 2-bromocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-Methyl 2-bromocyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. The ester group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-Methyl 2-bromocyclopropanecarboxylate: Similar structure but with different stereochemistry.
Methyl 2-chlorocyclopropanecarboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 2-bromocyclopropanecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
cis-Methyl 2-bromocyclopropanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom also imparts distinct reactivity compared to other halogenated derivatives .
Propriétés
IUPAC Name |
methyl (1S,2S)-2-bromocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUTKNZCLEVQM-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

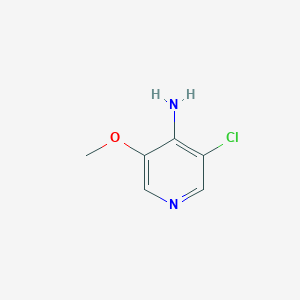

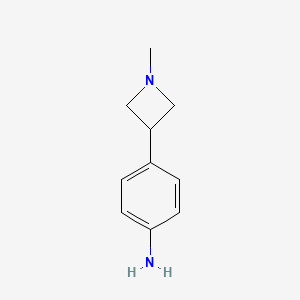
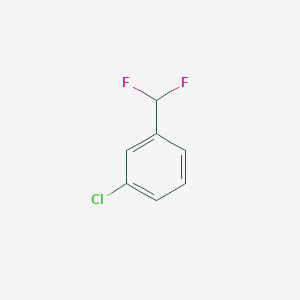
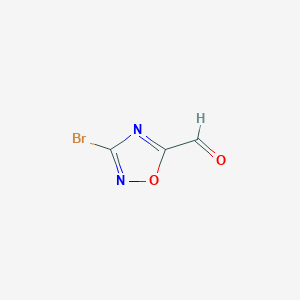
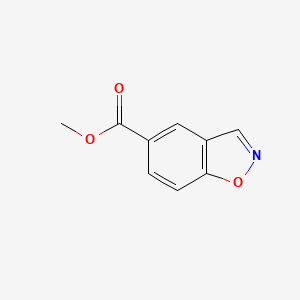
![6-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7963509.png)

![2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid](/img/structure/B7963519.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B7963521.png)
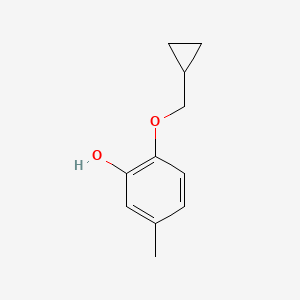
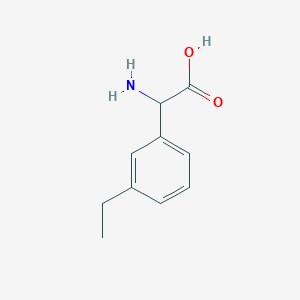
![2-[3-(Methoxymethyl)phenyl]propan-2-ol](/img/structure/B7963543.png)
